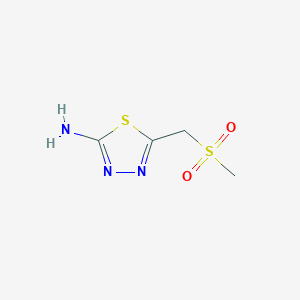
5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the methylsulfonyl group and the thiadiazole ring imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate thiadiazole precursors with methylsulfonylmethyl reagents. One common method involves the cyclization of thiosemicarbazide derivatives with methylsulfonylmethyl halides under basic conditions. The reaction is usually carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted thiadiazole derivatives.
科学的研究の応用
5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 5-((Methylsulfonyl)methyl)-1,3,4-thiadiazole
- 5-((Methylsulfonyl)methyl)-1,3,4-oxadiazole
- 5-((Methylsulfonyl)methyl)-1,3,4-triazole
Uniqueness
5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both the methylsulfonyl group and the thiadiazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific arrangement of atoms and functional groups in this compound allows for unique interactions with biological targets and chemical reagents.
特性
分子式 |
C4H7N3O2S2 |
|---|---|
分子量 |
193.3 g/mol |
IUPAC名 |
5-(methylsulfonylmethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C4H7N3O2S2/c1-11(8,9)2-3-6-7-4(5)10-3/h2H2,1H3,(H2,5,7) |
InChIキー |
OQOZGQLKMCPSFL-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CC1=NN=C(S1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyrazine-2-boronic Acid Pinacol Ester](/img/structure/B13697314.png)

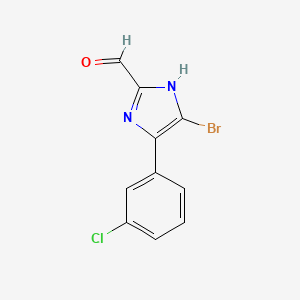


![2-Amino-5-[methoxy(phenyl)methyl]-1,3,4-thiadiazole](/img/structure/B13697337.png)

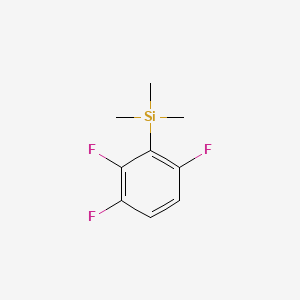
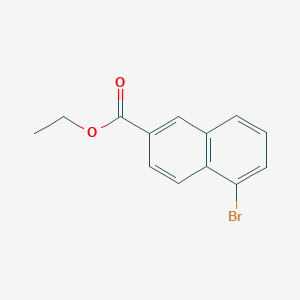
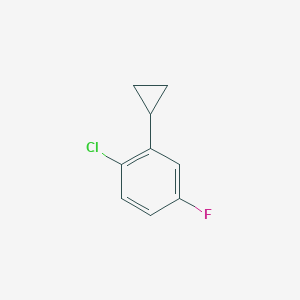
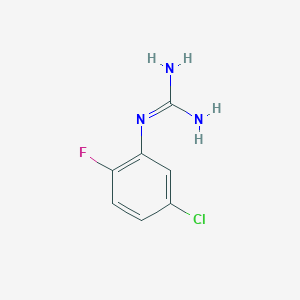
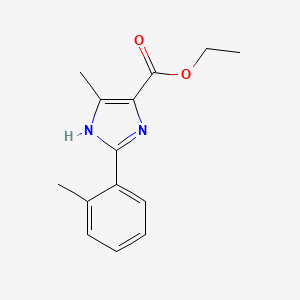
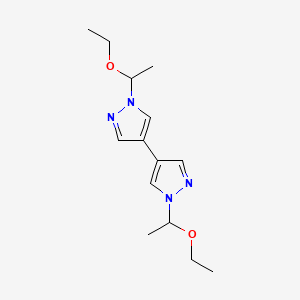
![2-Amino-9-methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13697406.png)
